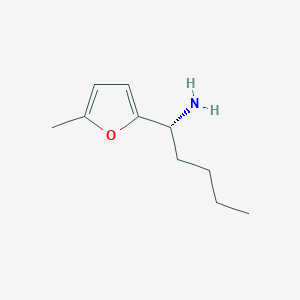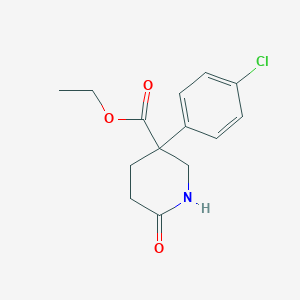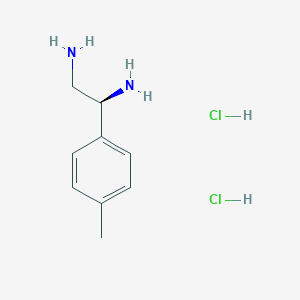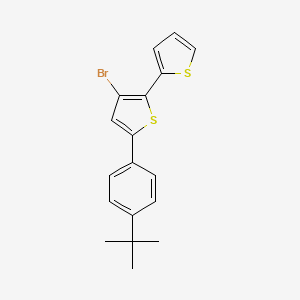
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes Bithiophenes are heterocyclic compounds containing two thiophene rings This specific compound is characterized by the presence of a bromine atom at the 3-position and a tert-butylphenyl group at the 5-position of the bithiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene typically involves the following steps:
-
Bromination of 2,2’-bithiophene: : The initial step involves the bromination of 2,2’-bithiophene to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
-
Suzuki-Miyaura Coupling: : The brominated bithiophene is then subjected to a Suzuki-Miyaura coupling reaction with 4-(tert-butyl)phenylboronic acid. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate, K2CO3) in an organic solvent such as tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted bithiophene derivative.
Applications De Recherche Scientifique
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: It is employed in the synthesis of conjugated polymers and small molecules for use in electronic and optoelectronic devices.
Chemical Sensors: The compound can be used in the design of chemical sensors for detecting various analytes due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene in its applications is primarily related to its electronic properties. The compound can interact with other molecules and materials through π-π interactions, charge transfer, and other electronic effects. These interactions are crucial for its performance in electronic devices and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,2’-bithiophene: Lacks the tert-butylphenyl group, resulting in different electronic properties.
5-Phenyl-2,2’-bithiophene:
3,5-Dibromo-2,2’-bithiophene: Contains an additional bromine atom, leading to different substitution patterns and reactivity.
Uniqueness
3-Bromo-5-(4-(tert-butyl)phenyl)-2,2’-bithiophene is unique due to the presence of both the bromine atom and the tert-butylphenyl group. This combination imparts specific electronic properties and reactivity that make it suitable for various advanced applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C18H17BrS2 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
3-bromo-5-(4-tert-butylphenyl)-2-thiophen-2-ylthiophene |
InChI |
InChI=1S/C18H17BrS2/c1-18(2,3)13-8-6-12(7-9-13)16-11-14(19)17(21-16)15-5-4-10-20-15/h4-11H,1-3H3 |
Clé InChI |
QROVGLWFUGGDBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(S2)C3=CC=CS3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


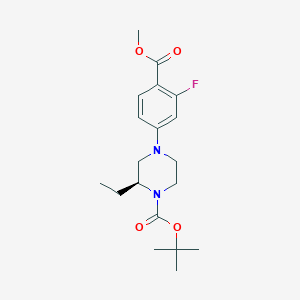

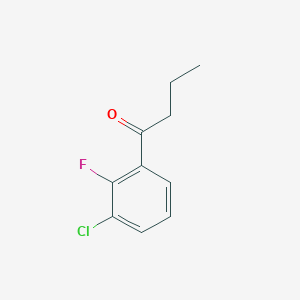
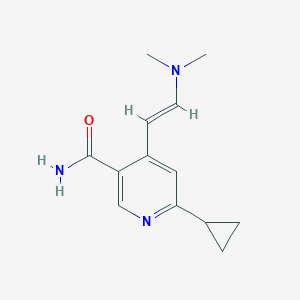

![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)

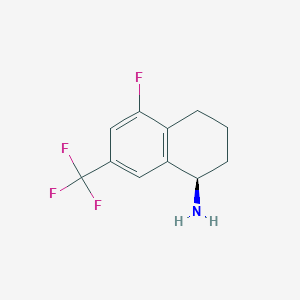
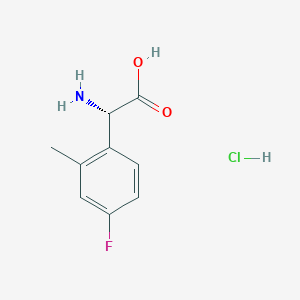
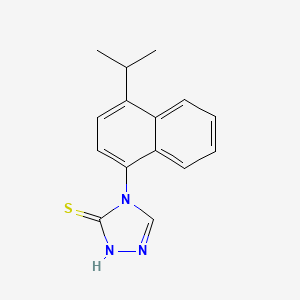
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
